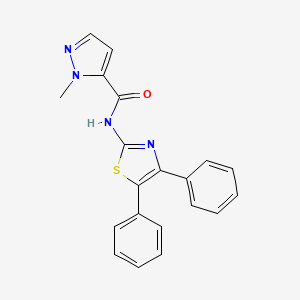

![molecular formula C18H23NO2 B2501610 (2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid CAS No. 2173637-84-6](/img/structure/B2501610.png)

(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

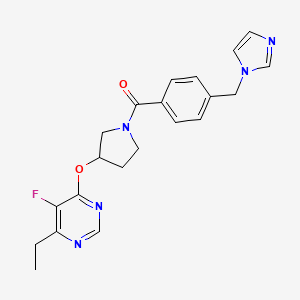

The compound “(2S,3As,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid” is a complex organic molecule. It is a derivative of the compound (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid . This parent compound has a molecular formula of C9H15NO2 and a molecular weight of 169.22 . It is typically a white to pale yellow crystalline powder .

Physical And Chemical Properties Analysis

The parent compound, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid, is a white to pale yellow crystalline powder . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 .Aplicaciones Científicas De Investigación

Synthesis and Derivatization

- Efficient Synthesis for Peptide Incorporation : Oic and its enantiomer have been synthesized efficiently, allowing for the isolation of multigram quantities in enantiomerically pure form, suitable for use in peptide synthesis (Sayago et al., 2007).

- Alpha-Substituted Analogs : High yielding and selective alkylations of Oic derivatives have been achieved, providing access to alpha-substituted analogues while retaining configuration, crucial for peptide incorporation (Sayago et al., 2009).

Structural and Biochemical Applications

- Formation of Polyproline Structures : Oic has been used to form oligoproline structures, offering insights into the structural and energetic contributions of residues in these structures. This research has implications for understanding the stability and formation of polyproline II helices in biological contexts (Kubyshkin & Budisa, 2017).

- Exploring Hydrophobicity in Polyproline Helix : Studies on oligomeric peptides formed by Oic have investigated the hydrophobicity limits of the polyproline-II helix, demonstrating that it is compatible with nonpolar media. This research expands our understanding of polyproline-II structures in different environments (Kubyshkin & Budisa, 2018).

Methodological Innovations

Chiral HPLC Method Development : A novel HPLC method for the separation of Oic stereoisomers has been developed. This technique is significant for the synthesis of perindopril, an antihypertensive drug, demonstrating the utility of Oic in analytical chemistry (Sun et al., 2006).

Enhanced Synthetic Strategies : Improved strategies for the synthesis of enantiomerically pure Oic, particularly focusing on α-alkylation, have been developed. These methodologies are important for creating α-tetrasubstituted derivatives of Oic (Sayago et al., 2008).

Propiedades

IUPAC Name |

(2S,3aS,7aS)-1-[(E)-3-phenylprop-2-enyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c20-18(21)17-13-15-10-4-5-11-16(15)19(17)12-6-9-14-7-2-1-3-8-14/h1-3,6-9,15-17H,4-5,10-13H2,(H,20,21)/b9-6+/t15-,16-,17-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVYMKWZHCOCEU-IWEMJTCJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2CC=CC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C/C=C/C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3aS,7aS)-1-[(2E)-3-phenylprop-2-en-1-yl]-octahydro-1H-indole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

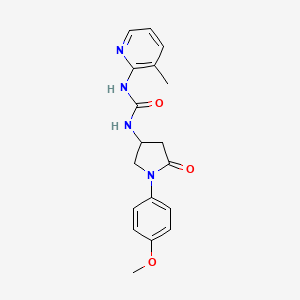

![N~5~-(4-fluoro-2-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2501527.png)

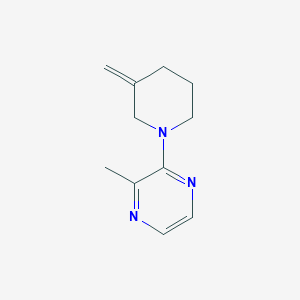

![N-[[4-(3-chlorophenyl)-5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2501528.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B2501530.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2501533.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/structure/B2501538.png)

![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2501540.png)

![N-(1-cyanocyclobutyl)-2-{[4-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B2501542.png)